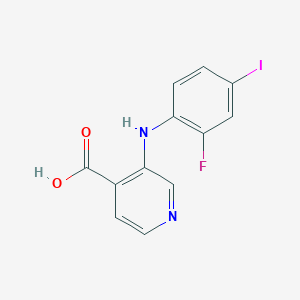

3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FIN2O2/c13-9-5-7(14)1-2-10(9)16-11-6-15-4-3-8(11)12(17)18/h1-6,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJJUICFLVYDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730874 | |

| Record name | 3-(2-Fluoro-4-iodoanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885588-03-4 | |

| Record name | 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885588034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Fluoro-4-iodoanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((2-FLUORO-4-IODOPHENYL)AMINO)ISONICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EQ329N80I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid basic properties

An In-depth Technical Guide on the Core Basic Properties of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that serves primarily as a sophisticated building block in medicinal chemistry and drug discovery.[1] Its structural complexity, featuring an isonicotinic acid core linked to a substituted aniline, provides multiple reactive handles for synthetic elaboration. The presence of both fluorine and iodine atoms offers unique opportunities for fine-tuning physicochemical properties and for subsequent diverse chemical transformations. This guide provides a comprehensive overview of its fundamental properties, handling protocols, and synthetic utility, designed to empower researchers in leveraging this intermediate for the development of novel chemical entities.

Chemical Identity and Structure

The molecule's architecture is centered around a pyridine-4-carboxylic acid (isonicotinic acid) scaffold. The amino group at the 3-position connects the heterocyclic core to a 2-fluoro-4-iodophenyl ring, creating a rigid, yet functionally versatile, structure.

Core Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid | [2] |

| CAS Number | 885588-03-4 | [3][4] |

| Molecular Formula | C₁₂H₈FIN₂O₂ | [2][5] |

| Molecular Weight | 358.11 g/mol | [2][4] |

| InChI Key | LKJJUICFLVYDJQ-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | C1=CC(=C(C=C1I)F)NC2=C(C=NC=C2)C(=O)O | [5] |

Physicochemical Properties

Understanding the physicochemical nature of this intermediate is critical for its effective use in synthesis and for predicting the properties of its derivatives.

Summary of Physical and Chemical Data

| Property | Value | Details / Significance | Source(s) |

| Physical Form | Solid | Typical for organic molecules of this size. | [3] |

| XLogP3 | 3.2 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents but limited solubility in aqueous media. | [2] |

| Boiling Point | 484.8 ± 45.0 °C (Predicted) | High boiling point reflects the compound's polarity and molecular weight. | [3] |

| Hydrogen Bond Donors | 2 | The carboxylic acid -OH and the secondary amine -NH groups can donate hydrogen bonds. | [2] |

| Hydrogen Bond Acceptors | 4 | The two oxygen atoms and two nitrogen atoms can accept hydrogen bonds. | [2] |

Acidity, Basicity, and Solubility Profile

Expert Insight: The molecule is amphoteric, possessing both acidic and basic centers. The carboxylic acid group is the primary acidic site. While the pKa for this specific molecule is not empirically reported, the parent isonicotinic acid has a pKa of approximately 4.96.[6] The electron-withdrawing nature of the substituted phenylamino group is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid. The pyridine nitrogen is a basic site, but its basicity is significantly reduced by the presence of the adjacent electron-donating amino group and the electron-withdrawing carboxylic acid. The aniline-type nitrogen is weakly basic due to delocalization of its lone pair into the aromatic ring.

Experimental Protocol: Determining Aqueous Solubility

-

Preparation: Add an excess amount (e.g., 10 mg) of this compound to 1 mL of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable organic solvent (e.g., DMSO, Methanol). Analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

-

Causality: This kinetic solubility method ensures that the measurement reflects the thermodynamic equilibrium, providing a trustworthy value for assay development.

Stability and Storage

For maintaining the integrity of the compound, the following storage conditions are recommended based on supplier data sheets:

-

Temperature: Store at 2-8°C for long-term stability.[7]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation.[7]

-

Light: Protect from light, as the carbon-iodine bond can be susceptible to photolytic cleavage.[3]

Synthesis and Quality Control

As a synthetic intermediate, understanding its plausible synthesis and methods for quality verification is paramount for ensuring the reliability of downstream experiments.

Plausible Synthetic Pathway

Retrosynthetic Analysis: The key bond disconnection is the C-N bond between the isonicotinic acid ring and the phenylamino group. This leads to two commercially available or readily synthesizable precursors: 3-bromoisonicotinic acid and 2-fluoro-4-iodoaniline.

Caption: Plausible synthetic route via Buchwald-Hartwig amination.

Quality Control and Characterization Workflow

A self-validating protocol for confirming the identity and purity of the compound is essential.

Workflow Protocol:

-

Sample Preparation: Dissolve a small amount of the compound (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis or in a mobile phase compatible solvent (e.g., Acetonitrile/Water) for LC-MS.

-

Mass Spectrometry (MS): Utilize Electrospray Ionization (ESI) in both positive and negative modes. The expected [M+H]⁺ ion should be observed at m/z 358.96 and the [M-H]⁻ ion at m/z 356.95, confirming the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic signals for the aromatic protons on both rings, as well as exchangeable peaks for the amine and carboxylic acid protons. ¹⁹F NMR should show a singlet corresponding to the single fluorine atom. ¹³C NMR will confirm the carbon backbone.

-

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). This method will determine the purity of the compound, typically aiming for >95% by UV absorption area.

Caption: Quality control workflow for compound validation.

Handling and Application in Research

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Signal Word: Warning.[3]

-

Pictogram: GHS07 (Exclamation Mark).[3]

Laboratory Handling Protocol:

-

Engineering Controls: Always handle the solid compound within a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Weighing: Weigh the solid on a precision balance within the fume hood. Use anti-static weighing paper or a tared vial to prevent dispersal of the powder.

-

Spill Management: In case of a spill, decontaminate the area with a suitable solvent and absorb with an inert material. Dispose of waste according to institutional guidelines.

Preparation of Stock Solutions

For most in-vitro assays, a high-concentration stock solution in an organic solvent is required.

Protocol for 10 mM Stock Solution in DMSO:

-

Calculation: Calculate the mass required. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 358.11 g/mol = 0.00358 g = 3.58 mg.

-

Dissolution: Accurately weigh 3.58 mg of the compound into a clean vial.

-

Solubilization: Add 1.0 mL of anhydrous, high-purity DMSO.

-

Mixing: Vortex or sonicate the solution gently until all solid is completely dissolved.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Role as a Synthetic Intermediate

The true value of this molecule lies in its potential for further chemical modification. The fluoro and iodo substituents are not merely for property modulation but are key reactive sites.

-

Iodine Site (C4 of phenyl ring): The carbon-iodine bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Stille, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, alkyl, or acetylenic groups.

-

Fluorine Site (C2 of phenyl ring): The fluorine atom can influence the conformation of the molecule and modulate pKa. While less reactive than iodine in cross-coupling, it can be a site for nucleophilic aromatic substitution (SₙAr) under specific conditions or can serve as a metabolic blocker in drug candidates.

Caption: Synthetic utility at the halogenated positions.

Conclusion

This compound is a well-defined chemical intermediate with a distinct set of physicochemical properties that make it valuable for synthetic chemists. Its moderate lipophilicity, defined reactive sites at the iodo and fluoro positions, and its core heterocyclic structure provide a robust platform for building molecular complexity. By following the outlined protocols for handling, characterization, and synthetic application, researchers can confidently and safely incorporate this building block into their drug discovery programs, accelerating the path toward novel therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]

-

Elsevier. (n.d.). Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. ScienceDirect. Retrieved from [Link]

-

PubMed. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Isonicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid | 885588-03-4 [sigmaaldrich.com]

- 4. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 7. achmem.com [achmem.com]

3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid chemical structure and analysis

An In-depth Technical Guide to 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid: Structure, Analysis, and Application in Targeted Therapy

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, it holds a critical position as a key starting material and advanced intermediate in the synthesis of potent, targeted anticancer therapeutics.[1][2] Its structure is meticulously designed to serve as a scaffold, incorporating key pharmacophoric elements—a substituted aniline moiety and a pyridine carboxylic acid—that are essential for its downstream applications.

The primary significance of this molecule lies in its role as a precursor to Trametinib, a highly selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[3][4] Trametinib is a cornerstone therapy for the treatment of various cancers, particularly BRAF V600E/K-mutant metastatic melanoma, underscoring the industrial and clinical relevance of its synthetic intermediates.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and detailed analytical characterization of this compound, grounding its importance within the context of the MAPK/ERK signaling pathway and the development of targeted cancer drugs.

Chemical Identity and Physicochemical Properties

The precise arrangement of halogen substituents and the diarylamine linkage in this compound are fundamental to its reactivity and utility as a synthetic building block.

Chemical Structure

The molecule consists of an isonicotinic acid (pyridine-4-carboxylic acid) core, substituted at the 3-position with an amino linker connected to a 2-fluoro-4-iodophenyl ring.

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

A summary of the compound's identifiers and key physicochemical properties is provided below.

| Parameter | Value | Reference |

| IUPAC Name | 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid | [5] |

| CAS Number | 885588-03-4 | [5] |

| Molecular Formula | C₁₂H₈FIN₂O₂ | [5][6] |

| Molecular Weight | 358.11 g/mol | [5] |

| Canonical SMILES | C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)O | [5] |

| InChI Key | LKJJUICFLVYDJQ-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [7] |

Synthesis Pathway: A Strategic Overview

The synthesis of this compound is typically achieved through a cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis. The most logical and industrially scalable approach involves the formation of the diarylamine C-N bond between an activated pyridine derivative and 2-fluoro-4-iodoaniline.

Retrosynthetic Analysis & Rationale

A common strategy is the palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction. The SNAr pathway requires a pyridine ring activated by an electron-withdrawing group and bearing a good leaving group (e.g., a halogen) at the 3-position. The carboxylic acid moiety itself is strongly deactivating, making a leaving group at the adjacent 3-position susceptible to nucleophilic attack by the aniline.

Experimental Protocol (Proposed):

-

Reactant Preparation: To a nitrogen-purged reaction vessel, add 3-chloro-isonicotinic acid (1.0 eq), 2-fluoro-4-iodoaniline (1.1 eq), and a suitable base such as potassium carbonate (2.5 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the mixture to 120-140°C and stir vigorously for 12-24 hours. The reaction progress should be monitored by HPLC or TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into acidified water (e.g., 1M HCl). This protonates the carboxylate, causing the product to precipitate.

-

Purification: The crude solid is collected by filtration, washed with water to remove inorganic salts, and then with a non-polar solvent like hexane to remove non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid_TargetMol [targetmol.com]

- 3. veeprho.com [veeprho.com]

- 4. tantuchemicals.com [tantuchemicals.com]

- 5. This compound | C12H8FIN2O2 | CID 59026791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. achmem.com [achmem.com]

An In-Depth Technical Guide to 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid (Trametinib)

Abstract

This technical guide provides a comprehensive overview of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid, a compound widely known in the scientific and medical community as Trametinib (CAS Number: 885588-03-4). Initially developed under the code GSK1120212, Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] Its pivotal role in targeting the RAS-RAF-MEK-ERK signaling pathway has established it as a critical therapeutic agent in oncology, particularly for cancers harboring BRAF mutations.[1][4] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, a plausible synthetic route, its mechanism of action, validated experimental protocols for its study, and standard analytical methods for its characterization.

Chemical Identity and Properties

This compound is a synthetic compound belonging to the class of diarylamines. The presence of a fluorine atom and an iodine atom on the phenyl ring, coupled with the isonicotinic acid moiety, are key to its biological activity and pharmacokinetic profile.[5]

| Property | Value | Reference |

| CAS Number | 885588-03-4 | [6] |

| Molecular Formula | C₁₂H₈FIN₂O₂ | [7] |

| Molecular Weight | 358.11 g/mol | [7] |

| IUPAC Name | 3-((2-Fluoro-4-iodophenyl)amino)pyridine-4-carboxylic acid | [8] |

| Synonyms | Trametinib, GSK1120212, JTP-74057 | [1][2] |

| Appearance | Solid | [6] |

| Solubility | Soluble in DMSO (>10 mM) | [8] |

| Storage | 4°C, protect from light | [6] |

Synthesis Pathway

While specific, proprietary synthesis methods for Trametinib are held by pharmaceutical manufacturers, a plausible synthetic route can be constructed based on publicly available information, including patents. The following schematic outlines a potential multi-step synthesis. The core of this synthesis involves the coupling of a substituted aniline with a pyridine derivative, followed by functional group manipulations to yield the final isonicotinic acid product.

Figure 1: Plausible synthetic pathway for Trametinib.

Note: This represents a generalized scheme. Actual industrial synthesis may involve different protecting groups, catalysts, and reaction conditions to optimize yield and purity.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[9] The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[5] In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1]

Trametinib binds to a unique allosteric pocket on the MEK enzymes, distinct from the ATP-binding site.[3] This binding prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2.[10] By inhibiting ERK1/2 phosphorylation, Trametinib effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with a hyperactivated MAPK pathway.[8]

Figure 2: Mechanism of action of Trametinib in the MAPK/ERK pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to characterize the activity of Trametinib.

In Vitro MEK1/2 Kinase Activity Assay

This biochemical assay directly measures the inhibitory effect of Trametinib on the enzymatic activity of purified MEK1/2.

Principle: Recombinant active MEK1 or MEK2 is incubated with its substrate (e.g., inactive ERK2) and ATP in the presence of varying concentrations of Trametinib. The amount of phosphorylated ERK2 is then quantified to determine the extent of MEK inhibition.[7]

Materials:

-

Recombinant active MEK1 or MEK2

-

Inactive ERK2 substrate

-

ATP

-

Kinase assay buffer

-

Trametinib stock solution (in DMSO)

-

Detection antibody (e.g., anti-phospho-ERK1/2)

-

ELISA plate or other suitable detection system

Procedure:

-

Prepare a serial dilution of Trametinib in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, inactive ERK2, and the diluted Trametinib or DMSO (vehicle control).

-

Initiate the reaction by adding recombinant MEK1/2 and ATP.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction according to the kit manufacturer's instructions.

-

Quantify the amount of phosphorylated ERK2 using a suitable detection method (e.g., ELISA with a phospho-specific antibody).

-

Plot the percentage of inhibition against the Trametinib concentration and calculate the IC₅₀ value.

Cellular Assay: Western Blot for Phospho-ERK Inhibition

This cell-based assay confirms that Trametinib engages its target in a cellular context and inhibits downstream signaling.

Principle: Cancer cells with a constitutively active MAPK pathway (e.g., BRAF-mutant melanoma cell lines like A375) are treated with Trametinib. Cell lysates are then analyzed by Western blot to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK.[11][12]

Materials:

-

A375 or other suitable cancer cell line

-

Cell culture medium and supplements

-

Trametinib stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Trametinib (e.g., 0.1 nM to 100 nM) or DMSO for a specified time (e.g., 2, 24, or 48 hours).[11][12]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Figure 3: General workflow for Western blot analysis of p-ERK inhibition.

Analytical Methods for Quality Control

Ensuring the purity and identity of Trametinib is critical for research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. Trametinib, being a relatively nonpolar molecule, is well-suited for this technique.

Typical Method Parameters:

-

Column: C18 column (e.g., Symmetry Xterra C18, 4.6mm x 150mm, 5µm).[13]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 2.8 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile).[13] A common ratio is 35:65 (v/v) acetonitrile to buffer.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV detection at a wavelength of approximately 246 nm.[13]

-

Column Temperature: Ambient.[13]

Procedure:

-

Prepare a standard solution of Trametinib of known concentration in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Prepare the sample solution by dissolving the test article in the diluent.

-

Set up the HPLC system with the specified parameters.

-

Inject the standard and sample solutions.

-

The retention time for Trametinib under these conditions is typically around 4-5 minutes.[13][15]

-

Purity is assessed by the area of the main peak relative to the total area of all peaks. The identity is confirmed by comparing the retention time to that of a certified reference standard.

Pharmacokinetics and Metabolism

Trametinib is administered orally and is rapidly absorbed, with a median time to maximum concentration of about 1.5 hours.[9][16] It has a bioavailability of approximately 72%.[9][16] The metabolism of Trametinib primarily occurs through deacetylation.[9] Importantly, it is not a substrate of cytochrome P450 (CYP) enzymes, which reduces the likelihood of drug-drug interactions.[9] Trametinib has a long terminal half-life of around 4 to 11 days.[9][16]

Clinical Significance and FDA Approval

Trametinib, under the brand name Mekinist®, received its first FDA approval on May 29, 2013, for the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[9][17] Since then, its indications have expanded, often in combination with the BRAF inhibitor Dabrafenib, to include:

-

Adjuvant treatment of melanoma with BRAF V600 mutations.[17]

-

Metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation.[17][18]

-

Anaplastic thyroid cancer with a BRAF V600E mutation.[19]

-

Unresectable or metastatic solid tumors with a BRAF V600E mutation.[17][19]

-

Low-grade glioma with a BRAF V600E mutation.[17]

The combination therapy of a MEK inhibitor like Trametinib with a BRAF inhibitor has been shown to improve outcomes compared to BRAF inhibitor monotherapy, partly by overcoming or delaying the onset of resistance.[19]

Conclusion

This compound, or Trametinib, represents a landmark achievement in targeted cancer therapy. Its well-defined mechanism of action as a selective MEK1/2 inhibitor provides a powerful tool for combating cancers driven by the MAPK/ERK pathway. This guide has provided a technical foundation for its synthesis, mechanism, and analytical and experimental evaluation. The protocols and data presented herein are intended to empower researchers and drug development professionals to effectively utilize and further investigate this important therapeutic compound.

References

- Mekinist (trametinib) FDA Approval History. (2023, March 29). Drugs.com.

- Ouellet, D., et al. (2014). Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours. British Journal of Clinical Pharmacology, 78(3), 525-533.

- Tissot, F. S., et al. (2024). Population Pharmacokinetics of Trametinib and Impact of Nonadherence on Drug Exposure in Oncology Patients as Part of the Optimizing Oral Targeted Anticancer Therapies Study. Cancers, 16(12), 2217.

- FDA approves dabrafenib–trametinib for BRAF-positive cancers. (2022, July 21).

- FDA Approves Both Dabrafenib and Trametinib for Advanced Melanoma. (2013, May 30). Targeted Oncology.

- Trametinib (GSK1120212) - API Synthesis. (2015, September 16).

- FDA Approval Summary: Dabrafenib and Trametinib for the Treatment of Metastatic Non‐Small Cell Lung Cancers Harboring BRAF V600E Mutations. (2017, November 1). The Oncologist, 22(11), 1388-1392.

- Inhibitory effect of trametinib on ERK phosphorylation. Western blots... (n.d.).

- Trametinib in the treatment of melanoma. (2015, April 1). Expert Opinion on Pharmacotherapy, 16(5), 751-759.

- CAS 885588-03-4: 4-Pyridinecarboxylic acid, 3-[(2-fluoro-4-iodophenyl)amino]. (n.d.). ABL Technology.

- Data Sheet: Trametinib. (n.d.). MedChemExpress.

- 3-[(2-Fluoro-4-iodophenyl)

- Trametinib (GSK1120212) – MEK Inhibitor. (n.d.). APExBIO.

- MEK inhibitor trametinib downregulates downstream p-ERK in a... (n.d.).

- Validating Trametinib Target Engagement in Cells: A Compar

- Reddy, P. R., et al. (2022). HPLCAnalytical Method Development and Validation for Estimation of Trametinib in API and Pharmaceutical Formulation. Bulletin of Environment, Pharmacology and Life Sciences, 11(11), 124-131.

- New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach. (2024, July 30). Analytical Sciences.

- Estimation of Trametinib from Bulk and Dosage Form Using HPLC Technique. (n.d.). CR Subscription Agency.

- 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid. (n.d.). Sigma-Aldrich.

- GSK1120212 (Trametinib) | MEK1/2 inhibitor. (n.d.). Cellagen Technology.

- Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma. (2014, January 15). Molecular Oncology, 8(2), 367-375.

- Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro. (2020, December 22). International Journal of Molecular Sciences, 21(24), 9696.

- Desai, S., et al. (2023). Development And Validation Of RP-HPLC Method For The Estimation Of Trametinib In API And Marketed Pharmaceutical Tablet Dosage Form. Indo American Journal of Pharmaceutical Sciences, 10(1).

- Naidu, N. V. S., et al. (2018). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC FOR ASSAY OF TRAMETINIB IN PHARMACEUTICAL DOSAGE FORM. European Journal of Pharmaceutical and Medical Research, 5(3), 318-325.

- Yamaguchi, T., et al. (2011).

Sources

- 1. API SYNTHESIS INTERNATIONAL: TRAMETINIB [apisynthesisint.blogspot.com]

- 2. cellagentech.com [cellagentech.com]

- 3. Identification and Characterization of a Novel Chemotype MEK Inhibitor Able to Alter the Phosphorylation State of MEK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. apexbt.com [apexbt.com]

- 9. Population Pharmacokinetics of Trametinib and Impact of Nonadherence on Drug Exposure in Oncology Patients as Part of the Optimizing Oral Targeted Anticancer Therapies Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bepls.com [bepls.com]

- 14. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. crsubscription.com [crsubscription.com]

- 16. Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. GSK-1120212 - LKT Labs [lktlabs.com]

- 19. paganz.org [paganz.org]

The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and History of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid and its Evolution into Dabrafenib

Abstract

This technical guide delves into the discovery and historical development of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid, a pivotal chemical intermediate, and its ultimate incorporation into the potent and selective RAF kinase inhibitor, Dabrafenib (GSK2118436). We will explore the medicinal chemistry endeavors that led to the identification of Dabrafenib, its mechanism of action in the context of BRAF-mutant cancers, and its journey through preclinical and clinical development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the rationale and scientific rigor behind the creation of this significant targeted therapy.

Introduction: The Challenge of BRAF-Mutant Cancers

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many human cancers. A significant breakthrough in understanding the genetic drivers of melanoma and other cancers was the discovery of activating mutations in the BRAF gene in 2002.[1] The most common of these mutations, the V600E substitution, results in a constitutively active BRAF kinase, leading to uncontrolled downstream signaling through MEK and ERK, and ultimately, rampant cell proliferation.[3] This discovery highlighted the urgent need for targeted therapies that could selectively inhibit the mutated BRAF kinase, offering a more precise and potentially less toxic treatment option than conventional chemotherapy.

The Dawn of a New Inhibitor: Discovery of GSK2118436 (Dabrafenib)

The journey to Dabrafenib began with a focused medicinal chemistry program aimed at identifying potent and selective inhibitors of the B-RafV600E mutant kinase.[4][5] Early efforts led to the identification of a thiazole-based inhibitor, which, while potent, presented challenges related to bioavailability in non-rodent species.[3] This prompted further optimization to improve the compound's physicochemical properties.[5]

The core chemical scaffold, this compound, emerged as a key building block during this optimization process.[6][7][8][9][10] While this specific acid is primarily an intermediate, its structural features were critical in achieving the desired potency and selectivity of the final drug molecule. The fluoro and iodo substitutions on the phenyl ring, combined with the isonicotinic acid backbone, provided a framework for constructing a molecule that could effectively bind to the ATP-binding site of the mutated BRAF kinase.

The culmination of these efforts was the discovery of GSK2118436, later named Dabrafenib.[3][4][5] This compound demonstrated remarkable potency against B-RafV600E in enzymatic and cellular assays, with IC50 values in the low nanomolar range.[5][11] Crucially, Dabrafenib exhibited significant selectivity for mutant BRAF over wild-type BRAF and other kinases, a key factor in minimizing off-target effects.[5][11]

Chemical Structure of Dabrafenib

The final structure of Dabrafenib incorporates the essential 3-((2-fluoro-4-iodophenyl)amino) moiety, further elaborated to enhance its drug-like properties.

Mechanism of Action: Quenching the Aberrant Signal

Dabrafenib functions as a potent and selective ATP-competitive inhibitor of RAF kinases, with particularly high affinity for the BRAF V600E, V600K, and V600D mutated forms.[11][12] By binding to the active site of the mutated kinase, Dabrafenib prevents the phosphorylation of its downstream targets, MEK1 and MEK2. This, in turn, inhibits the phosphorylation of ERK1 and ERK2, effectively shutting down the hyperactive MAPK signaling cascade.[2] The consequence of this inhibition is the arrest of cell cycle progression and the induction of apoptosis in BRAF-mutant cancer cells.

Caption: Workflow for assessing the in vivo efficacy of Dabrafenib in a xenograft model.

Clinical Development and FDA Approval: A New Standard of Care

The robust preclinical data for Dabrafenib paved the way for its entry into clinical trials. These trials demonstrated significant clinical activity in patients with BRAF V600-mutant metastatic melanoma. [3][4] Dabrafenib, under the brand name Tafinlar®, received its first FDA approval in May 2013 as a single agent for the treatment of patients with unresectable or metastatic melanoma with a BRAF V600E mutation. [13][14] Further clinical investigations revealed that combining Dabrafenib with a MEK inhibitor, Trametinib (Mekinist®), led to improved outcomes compared to Dabrafenib monotherapy. [1][2]This combination therapy demonstrated higher response rates and longer progression-free survival. [1]The rationale for this combination is to provide a more complete blockade of the MAPK pathway, potentially delaying the onset of resistance.

The combination of Dabrafenib and Trametinib was granted accelerated FDA approval in January 2014 for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations. [2][12]The indications for Dabrafenib, both as a monotherapy and in combination with Trametinib, have since expanded to include other BRAF V600-mutant cancers such as non-small cell lung cancer and thyroid cancer. [13]

Conclusion

The discovery of this compound as a key synthetic intermediate was a critical step in the development of Dabrafenib, a landmark achievement in targeted cancer therapy. The journey from initial medicinal chemistry explorations to a clinically approved drug exemplifies the power of a rational, mechanism-based approach to drug discovery. Dabrafenib has fundamentally changed the treatment landscape for patients with BRAF-mutant cancers, offering a potent and selective therapeutic option that has significantly improved patient outcomes. The ongoing research into combination therapies and mechanisms of resistance continues to build upon this foundational work, promising further advancements in the fight against cancer.

References

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]

-

Menzies, A. M., & Long, G. V. (2014). Dabrafenib and trametinib, a new standard of care for BRAF mutant metastatic melanoma. The Lancet Oncology, 15(7), e250-e251. [Link]

-

Rheault, T. R., et al. (2013). Discovery of dabrafenib: A selective inhibitor of Raf Kinases with antitumor activity against B-Raf-driven tumors. Scholars@Duke publication. [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central. [Link]

-

Drugs.com. (2023). Tafinlar (dabrafenib) FDA Approval History. [Link]

-

Value-Based Cancer Care. (2014). Tafinlar (Dabrafenib)/Mekinist (Trametinib) Combination Therapy Received Accelerated FDA Approval for the Treatment of Patients with Metastatic Melanoma. [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ResearchGate. [Link]

-

GSK. (2013). Two new GSK oral oncology treatments, BRAF-inhibitor Tafinlar® (dabrafenib) capsules and the first MEK-inhibitor Mekinist™ (trametinib) tablets, approved by FDA as single-agent therapies. [Link]

-

Melanoma Research Alliance. Dabrafenib (Tafinlar®) + Trametinib (Mekinist®). [Link]

-

PubChem. This compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tafinlar (Dabrafenib)/Mekinist (Trametinib) Combination Therapy Received Accelerated FDA Approval for the Treatment of Patients with Metastatic Melanoma | Value-Based Cancer Care [valuebasedcancer.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid_TargetMol [targetmol.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. achmem.com [achmem.com]

- 11. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 12. Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy [curemelanoma.org]

- 13. drugs.com [drugs.com]

- 14. gsk.com [gsk.com]

An In-Depth Technical Guide to 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid: Synthesis, Properties, and Application in MEK Inhibition

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and significance of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid, a key intermediate in the development of targeted cancer therapies.

Introduction

This compound is a substituted diarylamine that has garnered significant attention in medicinal chemistry, primarily for its role as a pivotal building block in the synthesis of potent and selective kinase inhibitors. Its unique structural features, including the fluorine and iodine substitutions on the phenyl ring and the amino-linked isonicotinic acid moiety, make it an ideal scaffold for developing targeted therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its notable application as a key intermediate in the production of the MEK inhibitor, pimasertib.

Chemical Identity and Properties

Proper identification and characterization of a chemical entity are fundamental to its application in research and development. This section outlines the nomenclature and key physicochemical properties of this compound.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid [1]. It is also commonly referred to by several synonyms, which are often encountered in chemical catalogs and literature:

-

3-(2-fluoro-4-iodophenylamino)isonicotinic acid[1]

-

3-[(2-fluoro-4-iodophenyl)amino]isonicotinic acid[2]

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈FIN₂O₂ | PubChem[1][4] |

| Molecular Weight | 358.11 g/mol | PubChem[1][4] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Boiling Point | 484.8 ± 45.0 °C at 760 mmHg | Sigma-Aldrich[2] |

| Storage Temperature | 4°C, protect from light | Sigma-Aldrich[2] |

Synthesis of this compound

The formation of the diarylamine bond is the cornerstone of the synthesis of this molecule. This is typically achieved through cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent methods.

Conceptual Synthetic Approach

The synthesis involves the coupling of a substituted aniline with a pyridine derivative. The two primary precursors are 3-aminoisonicotinic acid and a suitably activated 2-fluoro-4-iodo-substituted benzene ring .

Caption: General synthetic strategies for this compound.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, utilizing a copper catalyst. While specific patent literature for the direct synthesis of this intermediate often remains proprietary, a general, field-proven protocol can be adapted.

Materials:

-

3-Aminoisonicotinic acid

-

1-Bromo-2-fluoro-4-iodobenzene (or a similar halo-substituted benzene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

L-Proline (as a ligand)

-

Dimethylformamide (DMF) or another high-boiling polar solvent

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate (EtOAc) for extraction

-

Brine

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-aminoisonicotinic acid (1.0 eq), 1-bromo-2-fluoro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction: Heat the reaction mixture to a temperature between 100-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 6-7 to precipitate the product.

-

Extraction and Purification: Filter the precipitate and wash with water. Alternatively, if the product remains in solution, extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Application in Drug Development: A Key Intermediate for Pimasertib

The primary significance of this compound lies in its role as a direct precursor to the clinical-stage drug candidate pimasertib (also known as AS703026 or MSC1936369)[5].

Pimasertib: A Selective MEK Inhibitor

Pimasertib is a potent and selective, orally bioavailable inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2)[5]. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival[5]. By inhibiting MEK1/2, pimasertib blocks the downstream signaling cascade, thereby impeding tumor growth.

Synthesis of Pimasertib from the Intermediate

Pimasertib is synthesized through the formal condensation of the carboxylic acid group of this compound with the primary amino group of (2S)-3-aminopropane-1,2-diol[5]. This amide bond formation is a standard transformation in medicinal chemistry, often facilitated by common peptide coupling reagents.

Caption: Synthesis of Pimasertib from its key intermediate.

The MAPK/ERK Signaling Pathway: The Target of Pimasertib

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, a hallmark of many cancers.

Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition by Pimasertib.

Analytical Characterization

For quality control and regulatory purposes, robust analytical methods are essential.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. A typical method would involve:

-

Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons on both the pyridine and phenyl rings, as well as exchangeable protons from the carboxylic acid and amine groups.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine and phenyl rings, the carboxylic acid carbonyl, and other carbons in the molecule.

-

Mass Spectrometry (MS): The calculated exact mass is 357.96145 Da[1]. An ESI-MS spectrum would be expected to show the [M+H]⁺ or [M-H]⁻ ion, depending on the ionization mode.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of the MEK inhibitor pimasertib highlights its importance in the ongoing efforts to develop targeted therapies for cancer. A thorough understanding of its chemical properties, synthesis, and biological context is crucial for researchers and scientists working in this area. This guide has provided a comprehensive overview of these aspects, serving as a valuable resource for the scientific community.

References

-

PubChem. Pimasertib. National Center for Biotechnology Information. [Link][5]

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

GSRS. This compound. Global Substance Registration System. [Link][4]

-

NIST. 3-Aminoisonicotinic acid. National Institute of Standards and Technology. [Link][7]

-

Google Patents. Isonicotinic acid derivatives and preparation methods and uses thereof. [8]

-

SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. [Link][9]

Sources

- 1. This compound | C12H8FIN2O2 | CID 59026791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. achmem.com [achmem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Pimasertib | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patents.justia.com [patents.justia.com]

- 7. 3-Aminoisonicotinic acid [webbook.nist.gov]

- 8. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

- 9. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

The Strategic Intermediate: A Technical Guide to 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid in Kinase Inhibitor Synthesis

Abstract

This technical guide provides an in-depth analysis of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid, a pivotal intermediate in the synthesis of targeted kinase inhibitors. Moving beyond a simple synthetic overview, this document elucidates the strategic importance of this molecule's distinct structural features in the context of drug design and its mechanism of action as a scaffold for potent and selective inhibitors of the MAPK/ERK signaling pathway. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that underscore its value to researchers, medicinal chemists, and drug development professionals.

Introduction: The Rise of a Key Building Block

This compound is a substituted diarylamine that has emerged as a critical starting material in the development of small molecule kinase inhibitors.[1][2] Its chemical structure, featuring a fluorinated and iodinated phenyl ring linked to an isonicotinic acid moiety, is not a random assortment of functional groups. Instead, it represents a carefully considered scaffold designed to interact with the ATP-binding sites of key oncogenic kinases. This guide will delve into the specific roles of these functionalities and how they contribute to the biological activity of the final drug products.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₈FIN₂O₂ |

| Molecular Weight | 358.11 g/mol |

| IUPAC Name | 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid |

| CAS Number | 885588-03-4 |

The MAPK/ERK Pathway: A Critical Target in Oncology

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-RAF-MEK-ERK pathway, is a central regulator of cell proliferation, differentiation, and survival.[3] In a significant percentage of human cancers, mutations in genes such as BRAF and KRAS lead to the constitutive activation of this pathway, driving uncontrolled tumor growth.[3] Consequently, the development of inhibitors that target the kinases within this cascade, particularly RAF and MEK, has become a cornerstone of modern cancer therapy.

Caption: The MAPK/ERK signaling cascade and points of therapeutic intervention.

The Role of this compound as a Kinase Inhibitor Scaffold

The effectiveness of this compound as a drug intermediate stems from the specific contributions of its constituent parts to the binding affinity and selectivity of the final kinase inhibitor.

-

The Diarylamine Core: This central feature mimics the purine ring of ATP, allowing it to sit within the ATP-binding pocket of the target kinase. The nitrogen bridge provides a degree of conformational flexibility, which is crucial for achieving an optimal fit.

-

The 2-Fluoro-4-iodophenyl Group: This ring system plays a critical role in establishing key interactions within the kinase's active site.

-

The fluorine atom can form hydrogen bonds with backbone residues and its electron-withdrawing nature can influence the pKa of the amine, modulating its binding properties.

-

The iodine atom is a large, hydrophobic group that can occupy a hydrophobic pocket within the kinase. More importantly, it serves as a reactive handle for further chemical modifications, such as the introduction of other functional groups through cross-coupling reactions, allowing for the fine-tuning of the inhibitor's properties.

-

-

The Isonicotinic Acid Moiety: The carboxylic acid group on the pyridine ring provides a crucial attachment point for the synthesis of more complex molecules. It is often converted into other functional groups, such as amides or ureas, which can form additional hydrogen bonds with the kinase, enhancing binding affinity.

Synthetic Application: Pathway to a MEK Inhibitor

While direct synthesis from this compound to a final drug is often multi-step, a key transformation involves the conversion of the carboxylic acid to a urea. This is a critical step in the synthesis of potent MEK inhibitors like Trametinib. The following is a representative, conceptual synthetic protocol.

Protocol 1: Conversion of Carboxylic Acid to a Substituted Urea

This protocol outlines a plausible method for converting the isonicotinic acid to a key urea intermediate, a common step in the synthesis of diarylamine kinase inhibitors. This is based on the Curtius rearrangement, a well-established method for converting carboxylic acids to isocyanates, which are then trapped with an amine to form a urea.[4][5]

Step 1: Acyl Azide Formation

-

Suspend this compound in an inert solvent such as toluene.

-

Add diphenylphosphoryl azide (DPPA) and a non-nucleophilic base, such as triethylamine (TEA).

-

Heat the reaction mixture to facilitate the formation of the acyl azide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Curtius Rearrangement and In Situ Trapping

-

Upon completion of the acyl azide formation, continue heating the reaction mixture. The acyl azide will undergo a Curtius rearrangement to form an isocyanate intermediate.

-

Introduce the desired amine (e.g., cyclopropylamine for a Trametinib-like analog) to the reaction mixture. The amine will trap the isocyanate in situ to form the N,N'-disubstituted urea.

-

After the reaction is complete, cool the mixture and purify the product by crystallization or column chromatography.

Caption: Conceptual workflow for the synthesis of a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold has been extensively explored in the development of kinase inhibitors. SAR studies have revealed key insights into how modifications of this core structure affect biological activity.

-

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for potency and selectivity. The 2-fluoro and 4-iodo groups are a common and effective combination. Replacing the iodine with other groups can modulate the pharmacokinetic properties of the final compound.

-

Modifications of the Pyridine Ring: The isonicotinic acid moiety is a versatile handle. Conversion to different amides or other functional groups can lead to significant changes in activity. For example, the introduction of a cyclopropyl group in the urea moiety of Trametinib enhances its binding to MEK.

-

The Diarylamine Linker: The NH linker is crucial for maintaining the correct geometry for binding. N-alkylation or replacement with other linkers generally leads to a loss of activity.

Table of Biological Activity for Representative Diaryl-amine MEK Inhibitors:

| Compound | Target | IC₅₀ (nM) | Reference |

| Trametinib | MEK1/2 | 0.92 / 1.8 | [ClinicalTrials.gov: NCT00687622] |

| Cobimetinib | MEK1 | 4.2 | [ClinicalTrials.gov: NCT01271803] |

| Binimetinib | MEK1/2 | 12 / 12 | [ClinicalTrials.gov: NCT01320085] |

| Selumetinib | MEK1/2 | 14 / 14 | [ClinicalTrials.gov: NCT01971101] |

| M15 (novel diarylamine) | MEK1 | 10.29 | [3] |

Note: IC₅₀ values can vary depending on the assay conditions.[6][7][8][9]

Experimental Protocols for Biological Evaluation

Once a potential kinase inhibitor has been synthesized using the this compound intermediate, its biological activity must be assessed.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the IC₅₀ value of a compound against a target kinase.

-

Reagents and Materials:

-

Recombinant active kinase (e.g., MEK1)

-

Kinase substrate (e.g., inactive ERK2)

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 3: Cell-Based Proliferation Assay

This protocol assesses the ability of a compound to inhibit the growth of cancer cells.

-

Reagents and Materials:

-

Cancer cell line with an activated MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Treat the cells with the diluted compound and incubate for a specified period (e.g., 72 hours).

-

Measure cell viability using a suitable reagent.

-

Calculate the percent viability for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

-

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its carefully orchestrated arrangement of functional groups provides a robust and versatile scaffold for the synthesis of highly effective kinase inhibitors. By understanding the role of each component of this molecule, medicinal chemists can continue to develop new and improved targeted therapies for cancer and other diseases driven by aberrant kinase signaling. The insights provided in this guide are intended to empower researchers in their efforts to leverage this valuable building block in the ongoing fight against cancer.

References

- Ghosh, A. K., & Brindisi, M. (2020). Direct Conversion of Carboxylic Acids into Ureas. J. Med. Chem., 63(10), 2751-2770.

-

Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. (2025). Chem Biol Drug Des., 105(2), e70067. [Link]

- Patrick, D. A., et al. (2017). Urea derivatives of 2-aryl-benzothiazol-5-amines: a new class of potential drugs for human African trypanosomiasis. J. Med. Chem, 60(3), 1035-1048.

- Lebel, H., & Leogane, O. (2006).

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals, 14(3), 223. [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

This compound. PubChem. [Link]

- A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. (2016). Medicinal Chemistry Research, 25(12), 2844-2854.

- Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. (2012). Bioorg Med Chem Lett., 22(20), 6464-6468.

-

Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. (2010). Bioorg Med Chem Lett., 20(9), 2998-3002. [Link]

- MEK inhibitor IC50 measurements and residence time are influenced by protein complex stoichiometry. (2020).

- Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. (2021). Sci Rep., 11(1), 12345.

- Synthesis and structure-activity relationship of diarylamide derivatives as selective inhibitors of the proliferation of human coronary artery smooth muscle cells. (2001). Bioorg Med Chem Lett., 11(4), 549-51.

- Synthesis of novel diarylamino-1,3,5-triazine derivatives as FAK inhibitors with anti-angiogenic activity. (2013). Eur J Med Chem., 66, 451-463.

- Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2014). J Chem Inf Model., 54(7), 1773-1782.

- Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. (2021). RSC Med Chem., 12(1), 85-93.

- Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2017). J Mol Biol., 429(2), 299-308.

- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2022). Cancers (Basel), 14(3), 577.

Sources

- 1. Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 6. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid in MEK Inhibitor Synthesis

Abstract

This technical guide provides an in-depth analysis of the pivotal role of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid as a key building block in the synthesis of potent MEK inhibitors, with a specific focus on Cobimetinib (GDC-0973, XL518). We will explore the strategic importance of this intermediate, dissect the key chemical transformations it undergoes, and explain how its structural motifs contribute to the final drug's efficacy in blocking the RAS/RAF/MEK/ERK signaling pathway. This document is intended for researchers, chemists, and drug development professionals engaged in the field of oncology and kinase inhibitor synthesis.

Introduction: Targeting the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical intracellular cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through activating mutations in genes such as BRAF or RAS, is a hallmark of many human cancers.[3][4]

The MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2) enzymes occupy a crucial, central position in this cascade, acting as the direct upstream activators of ERK1/2.[5] This makes them highly attractive targets for therapeutic intervention. Small molecule MEK inhibitors block this phosphorylation step, effectively shutting down the aberrant signaling that drives tumor growth.[3][6] Cobimetinib (GDC-0973) is a potent, selective, and reversible allosteric inhibitor of MEK1/2, approved for treating BRAF V600 mutation-positive melanoma in combination with a BRAF inhibitor.[3][7] The synthesis of this complex molecule relies on the strategic use of key intermediates, among which this compound is of central importance.

The Central Intermediate: this compound

The synthesis of Cobimetinib is a multi-step process that hinges on the coupling of two complex fragments. One of these core fragments is derived directly from this compound. This molecule is not just a simple starting material; its structure is deliberately designed to impart critical properties to the final drug.

-

The (2-Fluoro-4-iodophenyl)amino Moiety: This diphenylamine-like structure is fundamental to the molecule's binding mechanism. The 2-fluoro-4-iodoanilino fragment is a well-characterized hydrophobic pocket binder.[8] It anchors the inhibitor within a specific allosteric (non-ATP-competitive) pocket on the MEK enzyme, contributing significantly to the high binding affinity and selectivity of the drug.[8][9]

-

The Isonicotinic Acid Core: The pyridine ring and its attached carboxylic acid serve a dual purpose. The pyridine core acts as a rigid scaffold, correctly orienting the phenylamino group for optimal binding. The carboxylic acid group provides the essential chemical handle for coupling with the second major fragment of the drug, the chiral azetidine-piperidine side chain. This coupling is typically achieved through standard amide bond formation.

Synthesis of Cobimetinib: A Stepwise Approach

Numerous synthetic routes to Cobimetinib have been published in patent literature.[10][11] A common and illustrative strategy involves the late-stage coupling of the acid intermediate with a chiral side-chain.

The pivotal step is the condensation reaction between the carboxylic acid of our title compound and the secondary amine of the (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine intermediate.[10]

Key Transformation: Amide Bond Formation

The formation of the amide bond is the critical step that links the two primary fragments of Cobimetinib. This reaction must be high-yielding and proceed without racemization of the chiral center in the piperidine fragment.

Protocol:

-

Activation of the Carboxylic Acid: this compound is dissolved in a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF). A peptide coupling agent is added to activate the carboxylic acid, forming a highly reactive intermediate.

-

Coupling Reaction: The chiral amine fragment, (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine, and a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) are added to the reaction mixture. The amine attacks the activated carbonyl, forming the amide bond.

-

Work-up and Purification: The reaction is monitored by TLC or LC-MS until completion. Standard aqueous work-up is performed to remove the coupling byproducts and unreacted starting materials. The resulting protected Cobimetinib is then purified, typically by column chromatography.

-

Deprotection: The final step involves the removal of the Boc (tert-butoxycarbonyl) protecting group from the piperidine nitrogen. This is achieved under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), yielding the final Cobimetinib free base.[12]

Data Summary: Reagents and Conditions

| Step | Key Reagents | Solvent | Base | Typical Conditions | Purpose |

| Activation & Coupling | This compound, Chiral Amine Sidechain, Coupling Agent (e.g., PyBOP, HATU) | DMF | DIPEA | 25-50°C, 3-5 hours | Forms the core amide bond of the final molecule.[10] |

| Deprotection | Boc-Protected Cobimetinib, Acid (e.g., HCl, TFA) | Dioxane, DCM | N/A | 0-25°C, 1-3 hours | Removes the protecting group to yield the active pharmaceutical ingredient (API).[12] |

Note: PyBOP = (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU = (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA = Diisopropylethylamine, DMF = N,N-Dimethylformamide, DCM = Dichloromethane, TFA = Trifluoroacetic acid.

Causality and Field-Proven Insights

The choice of this compound is a result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[13]

-

Expertise in Reagent Selection: The use of modern peptide coupling reagents like PyBOP or HATU is critical. These reagents are highly efficient, minimize side reactions, and, most importantly, suppress the racemization of the adjacent chiral center on the piperidine ring—a common problem with older activation methods (e.g., carbodiimides without additives). The selection of a hindered, non-nucleophilic base like DIPEA is also deliberate; it effectively scavenges the acid produced during the reaction without competing with the primary amine nucleophile.

-

Trustworthiness Through a Self-Validating Protocol: The synthesis is monitored at each stage. The completion of the coupling reaction is verified chromatographically (TLC/LC-MS) before proceeding to the work-up. The purity of the intermediate and the final product is confirmed using analytical techniques such as HPLC, NMR, and Mass Spectrometry. This rigorous, multi-stage validation ensures the identity and quality of the final API.

-

Authoritative Grounding: The development of this synthetic approach is well-documented in medicinal chemistry literature and patents, which detail the optimization efforts that led to the discovery of Cobimetinib (XL518).[13][14] The structural insights from co-crystal structures of early inhibitors with the MEK1 enzyme guided the design of the 2-fluoro-4-iodoanilino fragment to maximize interactions with the allosteric hydrophobic pocket.[8]

Conclusion

This compound is far more than a simple starting material in the synthesis of the MEK inhibitor Cobimetinib. It is a strategically designed key intermediate that embodies critical structural features required for high-potency, selective binding. Its diphenylamine-like portion is essential for anchoring the drug in the allosteric pocket of the MEK enzyme, while its isonicotinic acid core provides the necessary chemical functionality for convergent synthesis. Understanding the role of this building block provides a clear insight into the rational design and efficient manufacturing of modern targeted cancer therapies.

References

-

National Cancer Institute. (2022). Cobimetinib. Division of Cancer Treatment and Diagnosis. [Link]

- Google Patents. (2019). WO2019086469A1 - Process for the production of cobimetinib.

-

PubChem. Cobimetinib. National Library of Medicine. [Link]

- Google Patents. (2017).

- Google Patents. (2016). CN106045969A - Synthesis method of cobimetinib.

- Google Patents. (2018).

-

ResearchGate. MAPK/ERK pathway: the MAPK/ERK pathway is activated by a variety of.... [Link]

-

Creative Diagnostics. Erk Signaling Pathway. [Link]

-

Wikipedia. MAPK/ERK pathway. [Link]

-

ResearchGate. Simple representation of the structure of MAPK/ERK pathway. [Link]

-

Spandidos Publications. ERK/MAPK signalling pathway and tumorigenesis (Review). [Link]

-

ACS Publications. Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib. [Link]

-

ACS Publications. Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973). [Link]

-

FLEX - Flinders University. Design, Synthesis and Biological Evaluation of the Novel MEK Inhibitor and Radioprotectors. [Link]

-

National Institutes of Health. Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors across the human kinome. [Link]

-

MDPI. Current Development Status of MEK Inhibitors. [Link]

-

PubMed Central. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. [Link]

-

ResearchGate. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation | Request PDF. [Link]

-

OSTI.GOV. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. [Link]

Sources

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Cobimetinib - NCI [dctd.cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]